![molecular formula C18H15NO4S B14275686 1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 134864-08-7](/img/structure/B14275686.png)
1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid is a sulfonamide derivative that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Methylphenyl)sulfonamido)benzoic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Sulfonimidates
Uniqueness
2-((4-Methylphenyl)sulfonamido)-1-naphthoic acid stands out due to its unique naphthoic acid moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamide derivatives, it exhibits a broader spectrum of activity and higher potency in certain applications .
Propiedades
Número CAS |
134864-08-7 |
|---|---|
Fórmula molecular |
C18H15NO4S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H15NO4S/c1-12-6-9-14(10-7-12)24(22,23)19-16-11-8-13-4-2-3-5-15(13)17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
Clave InChI |
NSGPOZDEJLOREF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
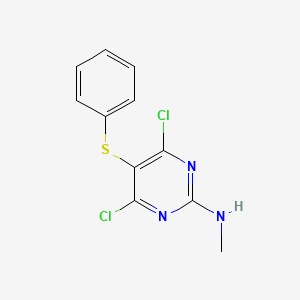
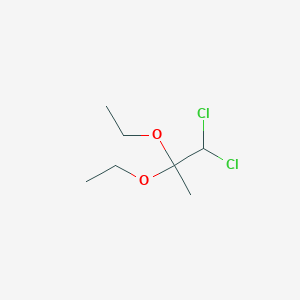
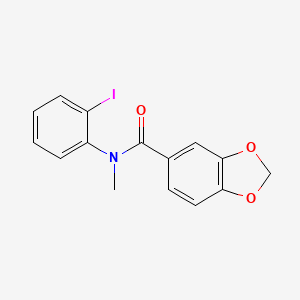
![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


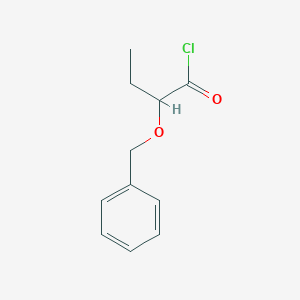
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
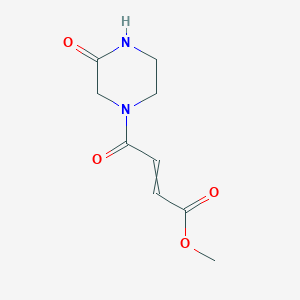
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
